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3-(1-Methyl-1h-indazol-3-yl)propan-1-amine

Cat. No.: B13598965
M. Wt: 189.26 g/mol
InChI Key: KAJNZCCIHMAEBA-UHFFFAOYSA-N
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Description

Significance of the Indazole Nucleus in Pharmacologically Active Molecules

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for drug discovery. The unique structural and electronic properties of the indazole ring—its aromaticity, hydrogen bonding capabilities, and the presence of two nitrogen atoms—allow for a variety of molecular interactions with biological macromolecules like enzymes and receptors. nih.govresearchgate.net

This versatility has led to the development of several FDA-approved drugs containing the indazole core, demonstrating its clinical and commercial importance. These drugs target a range of conditions, from cancer to chemotherapy-induced nausea. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is a key feature that influences the design and synthesis of these molecules. austinpublishinggroup.com

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

Drug NameTherapeutic UseMechanism of Action
Axitinib Renal Cell Carcinoma (Cancer)Inhibitor of vascular endothelial growth factor (VEGF) receptors
Niraparib Ovarian, Fallopian Tube CancerPoly (ADP-ribose) polymerase (PARP) inhibitor
Entrectinib Solid Tumors with NTRK fusionTyrosine kinase inhibitor (TKI) of TrkA/B/C, ROS1, and ALK
Benzydamine Pain and InflammationNon-steroidal anti-inflammatory drug (NSAID)
Granisetron Nausea and VomitingSerotonin (B10506) 5-HT3 receptor antagonist
This table presents a selection of approved drugs to illustrate the therapeutic relevance of the indazole scaffold.

Overview of Indazole Derivatives in Chemical Biology Research

The indazole scaffold is a focal point of extensive research in chemical biology and drug discovery, with derivatives being investigated for a multitude of pharmacological effects. The ability to functionalize the indazole ring at various positions allows chemists to fine-tune the properties of the molecules to achieve desired activity and selectivity. austinpublishinggroup.com

Research has demonstrated that indazole derivatives possess a broad spectrum of biological activities, including:

Anticancer Activity: Many indazole derivatives have been synthesized and evaluated as potent anti-proliferative agents. They often function by inhibiting kinases, such as VEGFR-2, that are crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.govresearchgate.net

Anti-inflammatory Effects: Compounds based on the indazole structure have shown significant anti-inflammatory properties by targeting key enzymes and pathways involved in inflammation. researchgate.net

Neuroprotective and Analgesic Properties: Certain indazoles have been explored for their potential in treating neurodegenerative diseases and for their pain-relieving effects. google.com

Antimicrobial and Antiparasitic Activity: The indazole nucleus has been incorporated into molecules designed to combat bacterial, fungal, and parasitic infections. nih.gov

The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of protein kinases, a critical interaction for many kinase inhibitor drugs. nih.gov This highlights the rational, structure-based design that drives much of the research in this area.

Table 2: Selected Research Applications of Indazole Derivatives

Research AreaTarget/Mechanism ExampleReference Compound Type
Oncology Kinase Inhibition (e.g., VEGFR-2, Bcr-Abl)1H-indazol-3-amine derivatives
Inflammation Enzyme Inhibition (e.g., MMP-9)Substituted 1H-indazoles
Pain Management Cannabinoid (CB1) Receptor AgonismN-substituted indazole carboxamides
Infectious Disease Antiparasitic ActivityN-oxide indazole derivatives
This table showcases the diversity of biological targets for indazole-based compounds in research settings.

Contextualization of 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine within Indazole-Based Chemical Space

The compound This compound is a specific molecule within the vast chemical space of indazole derivatives. Its structure features three key components:

An indazole nucleus , specifically the 1H-indazole isomer.

A methyl group attached to the nitrogen at position 1 (N1) of the indazole ring.

A propan-1-amine chain (a three-carbon chain with a terminal amine group) attached to the carbon at position 3 (C3) of the indazole ring.

This substitution pattern (N1 and C3) is common among biologically active indazoles. austinpublishinggroup.com The N1-alkylation, in this case with a methyl group, is a frequent strategy used to modulate a compound's physical and biological properties. The substituent at the C3 position is also known to be critical for the biological activity of many indazole series. austinpublishinggroup.com

Despite its well-defined structure placing it firmly within a class of pharmacologically relevant compounds, a thorough review of public scientific literature, chemical databases, and patent repositories does not yield specific research findings, synthesis details, or biological activity data for this compound itself. It may exist as a synthetic intermediate, as part of a proprietary chemical library not disclosed in the public domain, or as a theoretical compound yet to be synthesized and characterized in published research. Therefore, while its structural features suggest potential for biological investigation, it remains an uncharacterized entity in publicly accessible scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B13598965 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(1-methylindazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H15N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8,12H2,1H3

InChI Key

KAJNZCCIHMAEBA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCCN

Origin of Product

United States

Structural Modifications and Derivatization Strategies of 3 1 Methyl 1h Indazol 3 Yl Propan 1 Amine

Design Principles for Indazole-Propanamine Derivatives

The design of derivatives based on the 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The indazole ring is considered a "privileged" structure, meaning it can bind to a variety of biological targets. nih.gov The propanamine side chain connected at the C3-position acts as a flexible linker, allowing for optimal interaction with target proteins.

Key design strategies include:

Molecular Hybridization: This approach involves combining the indazole-propanamine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, attaching fragments known to interact with specific enzyme classes or receptors to the terminal amine can direct the derivative's biological action. mdpi.com

Structure-Guided Design: When the structure of the biological target is known, computational modeling and X-ray crystallography can be used to design derivatives that fit precisely into the binding site. nih.gov This allows for rational modifications to the indazole ring or propanamine chain to maximize binding affinity and selectivity.

Molecular Simplification: In some cases, complex lead compounds are simplified to identify the minimal structural features necessary for activity. This can lead to derivatives with improved synthetic accessibility and better physicochemical properties. nih.gov

These principles are often applied in an iterative process of design, synthesis, and biological evaluation to develop compounds with optimized characteristics.

Positional and Substituent Effects on the Indazole Ring

Modifications to the bicyclic indazole ring system, including the position and nature of substituents, can profoundly impact a derivative's biological activity and properties. Structure-activity relationship (SAR) studies have demonstrated that both electronic and steric factors play crucial roles. nih.gov

N-1 Position: The N-1 position of the indazole ring is a common site for modification. In the parent compound, this position is occupied by a methyl group. Varying this substituent can influence the molecule's orientation in a binding pocket and its metabolic stability. Studies on related indazole series have shown that introducing larger groups, such as substituted benzyl (B1604629) groups, can lead to enhanced potency. acs.org The regioselectivity of N-alkylation is a critical consideration, as the formation of the N-2 isomer can be competitive, and the two regioisomers often exhibit different biological profiles. nih.gov

Benzene (B151609) Ring (C4-C7 Positions): Substitution on the fused benzene ring offers a powerful means to modulate activity.

C5-Position: This position has been a particular focus of derivatization. Attaching various aryl groups at C5 via reactions like the Suzuki coupling has been explored. The nature of these substituents can significantly affect potency. For example, in one study on related 1H-indazole-3-amine derivatives, the presence of fluorine-containing substituents on an attached phenyl ring was found to be important for antitumor activity. mdpi.com

C6 and C7-Positions: Substitutions at these positions are also utilized to fine-tune activity. Generally, only small, non-bulky groups are well-tolerated at C5, C6, or C7. acs.org Electron-withdrawing groups, such as nitro (NO2) or carboxylate (CO2Me) groups, at the C7 position have been shown to influence the regioselectivity of N-alkylation, favoring the N-2 isomer. nih.gov

The following table summarizes research findings on the impact of substituents on the indazole ring in a series of related antitumor compounds, illustrating the sensitivity of biological activity to minor structural changes.

Compound IDIndazole C5-Substituent (R1)Piperazine C4-Substituent (R2)Activity (IC50 in µM) against K562 cell line
6a 3-fluorophenyl4-fluorophenyl11.2
6b 4-methoxyphenyl4-fluorophenyl20.3
6o 4-fluorophenyl2,4-difluorophenyl5.15
6q 3,4-dichlorophenyl4-fluorophenyl>50

Data sourced from a study on 1H-indazole-3-amine derivatives, which share a core structure with the subject compound. mdpi.comresearchgate.net

Modifications to the Propanamine Chain

The propanamine linker is a critical component that can be modified to alter the compound's flexibility, polarity, and ability to interact with target sites.

Strategies for modifying this chain include:

Homologation: The length of the alkyl chain can be extended or shortened. Changing the number of methylene (B1212753) units from three (propyl) to two (ethyl) or four (butyl) can alter the distance and geometric relationship between the indazole core and the terminal functional group, impacting binding affinity.

Introduction of Rigidity: To reduce conformational flexibility, which can be entropically unfavorable for binding, rigid elements can be incorporated. This includes introducing double bonds or replacing part of the chain with a cyclic structure like a cyclopropane (B1198618) or phenyl ring. mdpi.com

Substitution on the Chain: Adding substituents, such as methyl or fluoro groups, to the carbon backbone can create new chiral centers and influence the chain's preferred conformation and metabolic stability.

Modification of the Terminal Amine: The primary amine is a key interaction point and a common site for derivatization. It can be acylated to form amides, which can be critical for activity in some contexts, as seen in indazole-3-carboxamides. nih.gov Alternatively, the amine can be incorporated into a heterocyclic ring system, such as a piperazine, which can enhance solubility and oral bioavailability. mdpi.com

Isosteric Replacements within the Molecular Architecture

Isosteric replacement, the substitution of an atom or group with another that has similar size, shape, and electronic properties, is a widely used strategy in drug design to improve a compound's properties while retaining its biological activity. cambridgemedchemconsulting.comresearchgate.net This principle can be applied to the this compound scaffold in several ways.

Scaffold Hopping (Indazole Core Replacement): The entire 1-methyl-indazole core can be replaced with other bicyclic or monocyclic heterocycles that mimic its structural and electronic features. Potential isosteres for the indazole ring include:

Indole (B1671886): Indazole is often considered a bioisostere of indole. nih.gov

Benzimidazole: Shares a similar bicyclic, nitrogen-containing structure.

Pyrazole (B372694): This monocyclic heterocycle represents a simplification of the indazole scaffold and has been explored as a replacement in derivative design. nih.gov

Replacement of the Fused Benzene Ring: In a form of "scaffold hopping," the benzene portion of the indazole could be replaced by other rings like pyridine (B92270) to form an azaindazole, altering properties like solubility and hydrogen bonding capacity. nih.gov

Indazole as a Bioisostere for Other Groups: Conversely, the indazole moiety itself is recognized as an effective bioisosteric replacement for other functional groups, most notably the catechol moiety. google.com This highlights the specific spatial and electronic properties of the indazole ring that allow it to mimic the interactions of a di-hydroxyl substituted phenyl ring. cambridgemedchemconsulting.comgoogle.com

Side Chain Isosteres: Within the propanamine chain, a methylene group (-CH2-) could be replaced by an oxygen atom (ether) or a sulfur atom (thioether) to alter polarity and bond angles, which can significantly affect biological potency. dundee.ac.uk

By systematically applying these derivatization strategies, researchers can explore the chemical space around the this compound core to develop new molecules with tailored biological and pharmacological profiles.

Structure Activity Relationship Sar Studies of 3 1 Methyl 1h Indazol 3 Yl Propan 1 Amine and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of the indazole-propanamine scaffold is dictated by several key structural features. The indazole core, the N-1 methylation, and the propanamine side chain at the 3-position all play significant roles in the molecule's interaction with its biological targets.

The 1H-indazole moiety itself is a critical component, often serving as a bioisostere for other aromatic systems like indole (B1671886). pnrjournal.com Its specific arrangement of nitrogen atoms allows for crucial hydrogen bonding and aromatic interactions with receptor sites. The position of substituents on the indazole ring has been shown to be a determinant of activity. For instance, in some series of indazole analogs, substitutions at the 5- and 6-positions of the indazole ring have been found to significantly influence potency. sci-hub.se

The nature of the substituent at the 3-position is also paramount. While the focus here is on the propanamine side chain, it is noteworthy that other functionalities at this position, such as carboxamides, have been extensively studied and demonstrate the importance of this position for biological activity. nih.gov

Impact of N-Methylation on Indazole Biological Activity

The methylation at the N-1 position of the indazole ring has a profound impact on the molecule's physicochemical properties and its biological activity. The presence of the methyl group eliminates the possibility of the N-H tautomerism that can occur in unsubstituted indazoles, locking the molecule in the 1H-indazole form. nih.gov This can be advantageous for several reasons.

Firstly, it removes a potential hydrogen bond donor, which can alter the binding mode to a target receptor. Secondly, the methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability and oral bioavailability.

In many cases, N-alkylation of the indazole ring is a key feature of marketed drugs, suggesting that this modification is often beneficial for therapeutic efficacy. pnrjournal.com The choice between N-1 and N-2 alkylation can also lead to different biological activities, with the 1H-tautomer generally being the more thermodynamically stable. nih.gov

Contributions of the Propanamine Moiety to Receptor Interactions

The propanamine side chain at the 3-position of the indazole ring is a key contributor to the molecule's ability to interact with biological targets. The three-carbon linker provides flexibility, allowing the terminal amino group to orient itself optimally within a receptor's binding pocket.

The length of the alkyl chain is also a critical factor. A three-carbon (propyl) chain has been found to be optimal in many classes of receptor ligands, providing the right balance of flexibility and conformational constraint to bridge specific interaction points within a binding site. Shorter or longer chains could lead to a loss of affinity due to suboptimal positioning of the basic amine.

In a broader context of indazole derivatives with a basic side chain, these have been shown to have high selectivity for certain serotonin (B10506) receptors, acting as venotonic agents. sci-hub.se This highlights the importance of the basic amine in guiding the molecule to specific biological targets.

Mapping Pharmacophoric Elements within the Indazole-Propanamine Scaffold

A pharmacophore model for the indazole-propanamine scaffold can be constructed based on the key structural features identified in the SAR studies. This model would include several essential elements that are likely required for biological activity.

The key pharmacophoric features of the indazole-propanamine scaffold are:

An aromatic ring system: The indazole core provides a hydrophobic surface for van der Waals and pi-stacking interactions.

Hydrogen bond acceptors: The nitrogen atoms of the pyrazole (B372694) ring within the indazole nucleus can act as hydrogen bond acceptors.

A flexible linker: The three-carbon propyl chain allows for conformational adaptability.

A cationic/ionizable feature: The terminal primary amine, which is protonated at physiological pH, provides a key point for ionic interactions.

The spatial arrangement of these features is critical for effective binding to a target receptor. The distance and relative orientation between the aromatic core and the cationic amine are likely to be key determinants of receptor selectivity and affinity. While a specific, computationally derived pharmacophore model for 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine is not available from the provided search results, the conceptual model derived from its structure provides a valuable framework for understanding its interactions and for the design of new analogs.

Comparative SAR with Related Indazole-Based Scaffolds

The biological activity of the indazole-propanamine scaffold can be put into context by comparing its SAR with that of other indazole-based scaffolds, such as those with a carboxamide or a simple amine at the 3-position.

Indazole-3-carboxamides: This class of compounds has been extensively studied, particularly as kinase inhibitors and for other therapeutic targets. nih.gov The amide linkage introduces both hydrogen bond donor and acceptor capabilities, which can lead to different binding modes compared to the propanamine side chain. The SAR of indazole-3-carboxamides often focuses on the substituents on the amide nitrogen, which can explore different regions of a binding pocket.

Indazole-3-amines: Derivatives with a simple amino group at the 3-position represent another important class. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov In these scaffolds, the amine is directly attached to the indazole ring, leading to a more rigid structure compared to the flexible propanamine side chain.

The table below provides a conceptual comparison of these scaffolds based on general principles of medicinal chemistry.

ScaffoldKey Features at Position 3Potential InteractionsFlexibility
Indazole-3-propanamine Flexible alkyl chain with a terminal primary amineIonic, hydrogen bondingHigh
Indazole-3-carboxamide Amide linkage with potential for N-substituentsHydrogen bonding (donor and acceptor), hydrophobicModerate
Indazole-3-amine Primary or secondary amine directly on the ringHydrogen bonding, potential for substitutionLow

Preclinical Pharmacological Investigations of 3 1 Methyl 1h Indazol 3 Yl Propan 1 Amine and Analogs

Identification and Characterization of Molecular Targets

Research into the pharmacological profile of indazole derivatives, a chemical class that includes 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine, has identified several molecular targets through which these compounds exert their biological effects. Investigations have focused on their interactions with enzymes, cell surface receptors, and intracellular signaling molecules.

Enzyme Inhibition Profiles (e.g., Kinases, other enzymes)

The indazole nucleus is a key structural feature in various compounds designed as enzyme inhibitors, particularly targeting kinases. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov Aminoindazole-based compounds have been developed as anticancer agents that target multiple kinases, highlighting the scaffold's versatility in enzyme inhibition. researchgate.net

Beyond kinases, certain indazole analogs have shown potent and selective inhibitory activity on other types of enzymes and ion channels. An example is 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), which was identified as a potent and highly selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. nih.gov HMIMP demonstrated an IC₅₀ of approximately 2 nM on recombinant human BK channels and was highly selective, showing no effect on various other ion channels, including Na(V)1.5, Ca(V)3.2, L-type Ca²⁺, and several other potassium channels at concentrations up to 100 nM or 1 µM. nih.gov

Receptor Binding Affinities and Selectivity (e.g., Serotonin (B10506) Receptors)

Indazole derivatives have been successfully developed as ligands for various receptors, demonstrating high affinity and selectivity. A prominent example is Granisetron, an N(1)–C(3)-disubstituted indazole that functions as a selective serotonin 5-HT₃ receptor antagonist. austinpublishinggroup.com This activity is the basis for its clinical use in managing nausea and emesis associated with cancer chemotherapy. austinpublishinggroup.com Other derivatives have been investigated for their potential as dopamine (B1211576) D₂ receptor antagonists. austinpublishinggroup.com

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt pathway)

The anticancer effects of certain indazole analogs are linked to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

One significant pathway affected is the p53/MDM2 signaling cascade. The p53 protein is a tumor suppressor that, when activated, can induce cell cycle arrest or apoptosis. nih.gov Its activity is negatively regulated by MDM2, which binds to p53 and promotes its degradation. nih.gov A specific 1H-indazole-3-amine derivative, compound 6o, has been shown to exert its anticancer effects by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.netnih.gov Western blot analysis confirmed that treatment with this compound led to changes in the expression of p53 and MDM2 proteins. researchgate.net

Furthermore, analogs such as (2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine are associated with the PI3K/Akt pathway. drugbank.com The AKT kinases (AKT1, AKT2, and AKT3) are central regulators of metabolism, proliferation, and cell survival. drugbank.com

Preclinical in vitro Biological Activity Assessments

The biological activities of indazole compounds have been extensively evaluated in various preclinical in vitro models, confirming their therapeutic potential in areas such as oncology and neurology.

Cellular Activity in Defined Biological Assays

In vitro assays have demonstrated that indazole derivatives can induce specific cellular responses. In cancer cell lines, certain analogs have been confirmed to induce apoptosis (programmed cell death) and cause cell cycle arrest. researchgate.netnih.gov For instance, flow cytometry analysis using PI and AnnexinV-FITC staining showed that compound 6o caused a concentration-dependent increase in the apoptosis rate of K562 cells. researchgate.net The same compound was also found to induce cell cycle arrest in these cells. researchgate.net

Beyond anticancer effects, other indazole analogs have shown different biological activities. A series of N-substituted 1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols displayed significant antiarrhythmic, local anaesthetic, and analgesic properties in preliminary biological evaluations. researchgate.net

Efficacy in Cell-Based Models (e.g., anti-inflammatory, anticancer cell lines)

The efficacy of indazole analogs has been most extensively documented in anticancer research, with numerous compounds demonstrating potent cytotoxic and antiproliferative activity against a wide panel of human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. nih.govresearchgate.net One of the most promising compounds, designated 6o, exhibited a potent inhibitory effect against the chronic myeloid leukemia cell line (K562) with an IC₅₀ value of 5.15 µM. nih.gov Notably, this compound showed high selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ value of 33.2 µM. nih.gov

The antiproliferative activity of various indazole analogs against different cancer cell lines is summarized in the table below.

Compound Class/NameCell LineCancer TypeActivity MetricValueReference
1H-indazole-3-amine derivative (6o)K562Chronic Myeloid LeukemiaIC₅₀5.15 µM nih.gov
1H-indazole-3-amine derivative (6o)A549LungIC₅₀>50 µM nih.gov
1H-indazole-3-amine derivative (6o)PC-3ProstateIC₅₀>50 µM nih.gov
1H-indazole-3-amine derivative (6o)Hep-G2HepatomaIC₅₀>50 µM nih.gov
1H-indazole-3-amine derivative (6o)HEK-293Normal Kidney (control)IC₅₀33.2 µM nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e)SNB-75CNSPGI41.25% mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)SNB-75CNSPGI38.94% mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)UO-31RenalPGI30.14% mdpi.com

IC₅₀: The half maximal inhibitory concentration. PGI: Percent Growth Inhibition at 10⁻⁵ M concentration.

Mechanisms of Action at the Cellular Level

Research into the cellular mechanisms of action for indazole derivatives, including analogs of this compound, has revealed a variety of molecular targets. The specific cellular activities are highly dependent on the substitutions on the indazole core and associated side chains.

One area of investigation has focused on their potential as anticancer agents. Certain 1H-indazole-3-amine derivatives have been found to induce apoptosis and affect the cell cycle in cancer cell lines. For instance, compound 6o , a synthesized indazole derivative, was observed to inhibit Bcl2 family members and interact with the p53/MDM2 pathway in a concentration-dependent manner in K562 chronic myeloid leukemia cells. researchgate.netnih.gov This suggests a mechanism involving the modulation of key proteins that regulate programmed cell death. researchgate.netnih.gov The pro-apoptotic protein Bax was shown to be upregulated, while the anti-apoptotic protein Bcl-2 was downregulated following treatment with this analog. researchgate.net

Another study highlighted a different mechanism for a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines, which act as potent and selective cholecystokinin-A (CCK-A) receptor agonists. nih.gov The agonist efficacy in this series was influenced by stereoelectronic factors within the C3 moiety of the indazole ring. nih.gov Binding affinity for the CCK-A versus the CCK-B receptor was affected by the nature of substituents at the C3 position. nih.gov

The diverse mechanisms of action at the cellular level for various indazole analogs are summarized in the table below.

Compound ClassCellular Target/MechanismObserved Effect
1H-indazole-3-amine derivativesInhibition of Bcl2 family members; Interaction with p53/MDM2 pathwayInduction of apoptosis; Cell cycle arrest
3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepinesCCK-A receptor agonismModulation of agonist activity and receptor selectivity

Preclinical in vivo Efficacy Studies in Animal Models

Preclinical studies in non-human animal models have demonstrated the potential therapeutic efficacy of various indazole analogs in different disease contexts.

A series of N-substituted 1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are structurally related to the subject compound, were evaluated for their pharmacological activities. researchgate.net Compounds with a methyl group at the N-1 position of the indazole ring, similar to this compound, exhibited significant antiarrhythmic, local anaesthetic, and analgesic activity in preclinical models. researchgate.net

In the realm of oncology, the efficacy of indazole derivatives has also been explored. While specific in vivo data for this compound is not available, related compounds have been assessed. For example, some 1H-indazole-3-amine derivatives have shown promising inhibitory effects against various human cancer cell lines in vitro, suggesting potential for in vivo anti-tumor activity. researchgate.netnih.gov

The table below summarizes the preclinical in vivo efficacy findings for some indazole analogs.

Animal ModelCompound ClassTherapeutic AreaKey Findings
Not SpecifiedN-substituted 1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-olsCardiovascular, Anesthesia, PainDemonstrated significant antiarrhythmic, local anaesthetic, and analgesic effects. researchgate.net

The preclinical efficacy of indazole analogs has been assessed in various relevant biological systems, providing insights into their potential therapeutic applications.

For instance, the evaluation of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine analogs in a mouse gallbladder emptying assay revealed that the potency and efficacy were dependent on the specific substitutions on the indazole core. nih.gov This indicates that the indazole structure is a key determinant of the compound's biological activity in this system. nih.gov

In the context of cancer research, the antitumor activity of a series of 1H-indazole-3-amine derivatives was evaluated against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). researchgate.net One compound, 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity for cancer cells over normal cells (HEK-293). researchgate.netnih.gov

The following table presents data on the preclinical efficacy of indazole analogs in different biological systems.

Biological SystemCompound ClassMeasured OutcomeResults
Mouse gallbladder emptying assay3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepinesGallbladder emptyingPotency and efficacy were dependent on structural modifications. nih.gov
Human Cancer Cell Lines (A549, K562, PC-3, Hep-G2)1H-indazole-3-amine derivativesIC50 (µM)Compound 6o showed an IC50 of 5.15 µM against K562 cells. researchgate.netnih.gov

Preclinical Metabolic Fate and Pharmacokinetic Studies (Non-Human)

Generally, small molecule amine-containing compounds can be absorbed orally. The pharmacokinetic profile of a novel antiparkinsonian agent, a 1H-1,2,4-triazol-3-ylthio-conjugate of prottremine, was investigated in mice. mdpi.com Following oral administration, the compound was rapidly absorbed, with the maximum plasma concentration (Tmax) observed within minutes. mdpi.com The bioavailability was found to be dose-dependent. mdpi.com

The distribution of indazole derivatives would be influenced by their physicochemical properties, such as lipophilicity and pKa. The pharmacokinetic and pharmacodynamic profile of a 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine analog was discussed in a study, indicating that such compounds are orally active. nih.gov

The biotransformation of indazole derivatives has been investigated, revealing several common metabolic pathways. Studies on "indazole-3-carboxamide" synthetic cannabinoids in human liver microsomes have shown that major biotransformations include hydroxylation and hydrolysis. nih.gov

For indazole-containing compounds, metabolism often occurs on the alkyl side chains or the indazole ring itself. nih.gov For example, the hydroxylation of ADB-BUTINACA, an indazole-3-carboxamide, was observed on the N-butyl indazole moiety and the tert-butyl side chain. nih.gov The metabolism of MDMB-4en-PINACA involved hydroxylation on the pentenyl and tert-butyl side chains, as well as on the benzene (B151609) ring of the indazole core. nih.gov

Furthermore, studies on the metabolic stability of 2,3-substituted indoles suggest that oxidation at the 3-position of the indole (B1671886) ring can lead to degradation. nih.gov While indoles and indazoles are different heterocycles, this highlights the potential for oxidative metabolism at positions adjacent to the nitrogen atoms in the heterocyclic ring.

The primary biotransformation pathways identified for indazole analogs are listed in the table below.

Compound ClassPrimary Biotransformation PathwayResulting Metabolites
Indazole-3-carboxamidesHydroxylation, HydrolysisHydroxylated and hydrolyzed metabolites nih.gov
2,3-substituted indolesOxidationOxidized degradation products nih.gov

Elimination Characteristics in Preclinical Species

The elimination characteristics of a drug candidate, encompassing its metabolic stability, clearance, and routes of excretion, are critical determinants of its pharmacokinetic profile and dosing regimen. While specific data on the elimination of this compound in preclinical species is not extensively available in the public domain, investigations into structurally related indazole analogs provide valuable insights into the potential metabolic fate and clearance mechanisms of this class of compounds.

Metabolic Stability and Clearance of Indazole Analogs

The indazole moiety is a common scaffold in medicinal chemistry, and its metabolic stability can be significantly influenced by the nature and position of its substituents. In general, indazoles are considered effective bioisosteres for indoles and can sometimes offer superior properties with respect to plasma clearance and metabolic stability. nih.govacs.org

In vitro studies using liver microsomes and hepatocytes from various preclinical species are standard methods to assess metabolic stability and predict in vivo clearance. utsouthwestern.eduresearchgate.netcreative-bioarray.com These assays measure the intrinsic clearance (CLint), which reflects the inherent capacity of liver enzymes to metabolize a compound. researchgate.net

A systematic in vitro pharmacokinetic study on a series of indazole-3-carboxamide synthetic cannabinoids revealed that these compounds are generally cleared rapidly in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). dundee.ac.ukresearchgate.net For instance, the intrinsic clearance (CLint) for this class of compounds ranged widely, indicating that small structural modifications can have a significant impact on metabolic stability. dundee.ac.ukresearchgate.net In pHLM, the CLint values varied from 13.7 ± 4.06 to 2944 ± 95.9 mL/min/kg, while in pHHeps, the range was from 110 ± 34.5 to 3216 ± 607 mL/min/kg. dundee.ac.ukresearchgate.net The in vitro half-lives in pHLM for these compounds were as short as 0.60 ± 0.02 minutes, underscoring their rapid metabolism. dundee.ac.uk

It has been observed that indazole-containing compounds can exhibit faster in vitro clearance compared to their direct indole analogues, suggesting that the indazole core can be more susceptible to metabolic enzymes. dundee.ac.uk

The following table summarizes the in vitro metabolic stability of selected indazole-3-carboxamide analogs in human liver microsomes and hepatocytes.

CompoundSystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)
(S)-AMB-FUBINACApHLM0.60 ± 0.022944 ± 95.9
(S)-AMB-FUBINACApHHeps2.50 ± 0.553216 ± 607
(S)-AB-FUBINACApHLM118 ± 2813.7 ± 4.06
(S)-AB-FUBINACApHHeps76 ± 24110 ± 34.5
(S)-5F-AMB-PINACApHLMData Not AvailableHigh

Data sourced from a systematic in vitro pharmacokinetic study of synthetic cannabinoid receptor agonists. dundee.ac.ukresearchgate.net

In Vivo Pharmacokinetic Parameters of an Indazole Analog in Rats

While in vitro data provides a valuable preliminary assessment, in vivo studies in preclinical species such as rats are essential for understanding the complete pharmacokinetic profile. An in vivo pharmacokinetic study of an indazole analog of 5-MeO-DMT, VU6067416, provides an example of the elimination characteristics in a whole-animal model. nih.govsemanticscholar.org

Following intravenous administration in rats, this analog demonstrated moderate plasma clearance and a relatively long half-life, suggesting a different metabolic profile compared to the rapidly metabolized indazole-3-carboxamides. nih.govsemanticscholar.org

The table below presents the in vivo pharmacokinetic parameters for the indazole analog VU6067416 in rats.

ParameterValue
Plasma Clearance (CLp)Moderate
Volume of Distribution (Vss)High
Half-Life (t½)2.8 hours
Brain to Plasma Ratio (Kp)5.4

Data from an in vivo pharmacokinetic study in rats. nih.govsemanticscholar.org

Metabolic Pathways

The primary route of elimination for many indazole derivatives is hepatic metabolism. Phase I metabolic reactions are common, with hydroxylation being a major biotransformation pathway. nih.govnih.gov Studies on indazole carboxamide synthetic cannabinoids have shown that hydroxylation can occur on various parts of the molecule, including alkyl and cycloalkyl substituents. nih.govnih.gov

Another significant metabolic pathway for certain indazole analogs is ester hydrolysis, leading to the formation of carboxylic acid metabolites. nih.gov These initial metabolites can then undergo further Phase I and Phase II biotransformations. nih.govnih.gov For this compound, which lacks an ester group, metabolism would likely proceed through other pathways, such as oxidation of the alkylamine side chain or hydroxylation of the indazole ring. N-dealkylation is also a possible metabolic route for compounds with N-alkyl groups. nih.govnih.gov

Computational and Theoretical Studies of 3 1 Methyl 1h Indazol 3 Yl Propan 1 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For indazole derivatives, which are known to interact with a variety of protein targets, docking studies are crucial for understanding their mechanism of action.

Research on various indazole-based compounds has demonstrated their potential as inhibitors for targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), hypoxia-inducible factor-1α (HIF-1α), and discoidin domain receptor 1 (DDR1), which are implicated in cancer. nih.govnih.govnih.gov The core 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming key interactions within the ATP-binding pocket of protein kinases. nih.gov

In a typical molecular docking study involving a compound like 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine, the ligand would be placed into the binding site of a target protein. An algorithm then samples different orientations and conformations of the ligand, calculating a score that estimates the binding affinity. The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, studies on other indazole derivatives have shown crucial hydrogen bond interactions with backbone residues like Cys919 in VEGFR-2 or pi-cation interactions with charged residues like Lys106. nih.govsemanticscholar.org

Target ProteinLigand (Example Derivative)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2 Indazole Derivative-9.8Cys919, Asp1046Hydrogen Bond
DDR1 (6FEW) 1-Butyl-N-phenyl-1H-indazole-3-carboxamide-8.5Met803, Leu804Hydrophobic
MDM2 N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine-9.2Gln72, His73Hydrogen Bond
PBR 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine-7.9Leu43, Gln109, Ile141Hydrophobic, H-Bond

Note: This table presents representative data from studies on various indazole derivatives to illustrate typical molecular docking results. Binding energies and interacting residues are context-dependent. nih.govjocpr.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, and its interactions in a protein binding site. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov This involves rapidly searching large databases of chemical compounds to identify other molecules that match the pharmacophoric features. This approach is highly effective for discovering novel chemical scaffolds that may have similar biological activity. For example, a five-point pharmacophore hypothesis was generated for a series of indazole derivatives acting as HIF-1α inhibitors, which could then be used to screen for new potential inhibitors. nih.gov This methodology allows for the efficient identification of promising hit compounds from millions of virtual structures, significantly accelerating the early stages of drug discovery. nih.gov

Quantum Chemical Calculations (e.g., DFT, electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide insights into molecular geometry, orbital energies, electrostatic potential, and chemical reactivity. For indazole derivatives, DFT studies using methods like B3LYP with basis sets such as 6-311+G have been performed to understand their structural and electronic characteristics. nih.govnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive. The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. dntb.gov.ua

ParameterDescriptionTypical Value (for Indazole Derivatives)Significance
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eVRelates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eVRelates to the ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0 eVIndicates chemical reactivity and stability.
Dipole Moment Measure of molecular polarity.2.0 to 5.0 DebyeInfluences solubility and binding interactions.

Note: The values in this table are illustrative, based on published DFT calculations for structurally related indazole-3-carboxamide derivatives, and provide a theoretical baseline for what might be expected for this compound. nih.govrsc.org

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing a detailed understanding of the stability of a ligand in the binding pocket and the conformational changes that may occur in both the ligand and the protein. nih.gov

For indazole derivatives, MD simulations have been used to validate docking poses and to analyze the stability of key interactions. nih.govnih.gov A simulation, often run for hundreds of nanoseconds or even microseconds, can reveal whether the initial interactions predicted by docking are maintained over time. mdpi.com Furthermore, advanced techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the simulation trajectory to calculate the binding free energy (ΔG), which provides a more accurate estimation of binding affinity than docking scores alone. mdpi.compensoft.net These simulations are critical for confirming that a compound like this compound can form a stable and long-lasting complex with its intended biological target.

In silico Prediction of Biological Activities and ADME Properties (Non-Human)

In silico tools are invaluable for predicting the potential biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov Before synthesis, these predictions help to identify potential liabilities, such as poor absorption or high toxicity, allowing for early-stage modifications to the molecular structure.

Various online platforms and software (e.g., SwissADME, ProTox-II, preADMET) are used to calculate a range of physicochemical and pharmacokinetic parameters. ijper.orgijprajournal.com These predictions are based on the molecule's structure and are derived from models trained on large datasets of experimental data. For a molecule like this compound, these tools can predict its adherence to drug-likeness rules (like Lipinski's Rule of Five), its gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450s. nih.govijper.orgjaptronline.com

ADME PropertyPredicted Value/DescriptorImplication for Drug Development
Molecular Weight < 500 g/mol Adheres to Lipinski's Rule for oral bioavailability.
LogP (Lipophilicity) 1.0 - 3.0Optimal range for cell membrane permeability and solubility.
H-Bond Donors ≤ 5Adheres to Lipinski's Rule.
H-Bond Acceptors ≤ 10Adheres to Lipinski's Rule.
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes/NoPredicts whether the compound can cross into the central nervous system.
CYP2D6 Inhibitor NoLow probability of causing drug-drug interactions via this pathway.

Note: This table provides an example of a typical in silico ADME profile. The specific values would need to be calculated for the exact structure of this compound.

Future Research Directions for 3 1 Methyl 1h Indazol 3 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways

The advancement of 3-(1-Methyl-1h-indazol-3-yl)propan-1-amine from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient, scalable, and sustainable synthetic methods. While traditional batch synthesis approaches for indazoles are established, future research should focus on modern techniques that offer significant improvements.

A primary avenue for exploration is the application of flow chemistry . acs.orgvapourtec.com This technology offers enhanced safety, particularly when handling potentially hazardous reagents like hydrazine (B178648) derivatives, through superior control over reaction temperature and pressure. acs.org The improved reproducibility and scalability of flow reactors could facilitate the rapid, on-demand synthesis of multi-gram quantities of the target compound and its analogs, which is essential for extensive preclinical testing. acs.orgvapourtec.com Research efforts should be directed toward designing and optimizing a continuous flow process for the key cyclization and functionalization steps required to produce the N-methylated 3-propylamine indazole core. acs.org

Furthermore, the integration of green chemistry principles is crucial. This includes investigating the use of alternative, eco-friendly solvents and catalysts, such as ceric (IV) ammonium (B1175870) nitrate, which has been used for other indazole syntheses. researchgate.net The application of energy sources like ultrasound irradiation could also be explored to potentially increase reaction rates and yields, further enhancing the efficiency and environmental friendliness of the synthesis. researchgate.net

Identification of Additional Biological Targets and Mechanisms

The therapeutic efficacy of indazole derivatives often stems from their ability to interact with multiple biological targets, a property known as polypharmacology. nih.gov While many indazoles are recognized as potent protein kinase inhibitors targeting pathways involving VEGFR, FGFR, and EGFR, the complete target profile of this compound remains to be elucidated. nih.govnih.gov Future research must employ a systematic approach to deconvolve its mechanism of action and identify novel molecular targets.

Chemoproteomics stands out as a powerful, unbiased strategy for target identification. nih.govnih.gov Techniques such as affinity-based protein profiling (AfBP), where the compound is immobilized to enrich for binding partners from cell lysates, can provide a direct map of its protein interactome. researchgate.net This approach can confirm expected targets and, more importantly, uncover entirely new ones, opening new therapeutic hypotheses. nih.govchemrxiv.org

Complementing proteomics, large-scale genetic screening technologies like CRISPR/Cas9 offer an orthogonal approach. nih.gov By systematically knocking out genes in cancer cell lines, researchers can identify which genetic deletions render cells either more sensitive or resistant to the compound. Such findings can illuminate the critical pathways through which the compound exerts its effects and suggest potential biomarkers for patient stratification.

These experimental approaches should be coupled with computational predictions to explore target classes beyond kinases. For instance, other indazole derivatives have shown activity against targets relevant to neurodegenerative diseases, such as monoamine oxidases, making this an important area for investigation. nih.govresearchgate.net

Development of Advanced Preclinical Models for Activity Assessment

To bridge the gap between in vitro findings and clinical outcomes, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. Future efficacy testing of this compound should leverage advanced preclinical models that more accurately recapitulate human disease.

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that preserve the genetic and phenotypic characteristics of the original patient's tissue. frontiersin.orgresearchgate.net Establishing a biobank of PDOs from different tumor types would enable high-throughput screening to assess the compound's anti-cancer activity across a heterogeneous patient population. crownbio.comnews-medical.net This approach can help identify specific cancer subtypes that are most responsive to the compound and provide insights into personalized therapy strategies. frontiersin.orgnih.gov

For in vivo assessment, patient-derived xenograft (PDX) models , created by implanting fragments of a patient's tumor into immunodeficient mice, offer a high-fidelity platform. nih.govnih.gov Testing the compound in PDX models can provide crucial data on its efficacy, pharmacokinetics, and pharmacodynamics in a complex, living system that mirrors the human tumor microenvironment more closely than cell line-derived xenografts. nih.gov Furthermore, the use of "humanized" mice, which possess components of a human immune system, would be invaluable for evaluating potential immunomodulatory effects of the compound in combination with immunotherapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. icmerd.com These technologies should be central to the future development of analogs based on the this compound scaffold.

Generative AI algorithms , including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for de novo drug design. mdpi.comnih.gov These models can learn the underlying chemical patterns of known active molecules to generate novel indazole derivatives with optimized properties, exploring a vast chemical space to identify structures with higher predicted potency and better drug-like characteristics. icmerd.comfrontiersin.org

In parallel, predictive ML models can be developed to forecast key properties such as biological activity against various targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. frontiersin.org By screening virtual libraries of newly designed compounds, these models can prioritize the most promising candidates for synthesis, thereby saving significant time and resources.

To further refine this process, Active Learning (AL) methodologies can be implemented. frontiersin.org AL is an ML strategy where the algorithm intelligently selects the most informative compounds to test experimentally. The results are then used to retrain the model, allowing it to learn more efficiently and achieve higher predictive accuracy with fewer experimental data points. frontiersin.org

Therapeutic Potential Beyond Current Preclinical Indications

Given the broad range of biological activities reported for the indazole class, research into this compound should not be confined to a single therapeutic area. researchgate.net A strategic exploration of its potential in other diseases is warranted.

Neurodegenerative Diseases: Certain indazole-based compounds have shown promise as neuroprotective agents, for instance, by acting as LRRK2 antagonists for Parkinson's disease or by inhibiting monoamine oxidases. nih.govresearchgate.net Future studies should evaluate this compound in preclinical models of neurological disorders like Parkinson's and Alzheimer's disease. mdpi.com

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of indazoles are well-documented. researchgate.netbohrium.comeurekaselect.com The compound should be screened in models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis to determine its potential as a novel anti-inflammatory agent. xtalks.com

Infectious Diseases: The therapeutic versatility of the indazole framework extends to antimicrobial and antifungal applications. nih.govresearchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could uncover new opportunities for the development of anti-infective drugs.

A summary of these future research directions is presented in the table below.

Research Area Key Methodologies and Approaches Primary Objective
Novel Synthetic Pathways Flow Chemistry, Green Chemistry (e.g., ultrasound), Novel CatalystsTo develop efficient, scalable, safe, and sustainable manufacturing processes.
Target Identification Chemoproteomics (e.g., AfBP), CRISPR/Cas9 Genetic Screens, Computational Target PredictionTo identify novel biological targets and elucidate the compound's mechanism of action.
Advanced Preclinical Models Patient-Derived Organoids (PDOs), Patient-Derived Xenografts (PDXs), Humanized Mouse ModelsTo assess efficacy and toxicity in more physiologically relevant models that better predict clinical outcomes.
AI/ML in Compound Design Generative AI (de novo design), Predictive Modeling (ADMET, activity), Active LearningTo accelerate the design and optimization of novel, more effective indazole-based drug candidates.
Expanded Therapeutic Potential Preclinical models of neurodegeneration, inflammation, and infectious diseases; Drug repurposing screensTo explore new therapeutic indications beyond the initial scope of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine, and what key parameters influence reaction yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-(1H-imidazol-1-yl)propan-1-amine (a structural analog) are reacted with aldehydes (e.g., 4-(diethoxymethyl)benzaldehyde) under reductive amination conditions. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for indazole derivatives).
  • Purification : Chromatography with ethyl acetate/methanol/amine mixtures (e.g., 89:10:1) improves purity .
    • Yield Optimization : Lower yields (~21%) are common in multi-step syntheses; increasing equivalents of amine precursors and optimizing reaction time can enhance efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the indazole ring and amine protons. For example, indazole C3-proton signals appear at δ 7.2–8.1 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11_{11}H14_{14}N4_4, expected m/z 202.1218) .
    • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges include resolving disorder in the methyl-indazole group, which requires high-resolution data (<1.0 Å) and TWIN/BASF parameter adjustments .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Hazards : Classified as acute toxicity (oral Category 4) and skin irritant (Category 1B). Dust inhalation can cause respiratory irritation .
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store under inert gas (e.g., argon) to prevent oxidation .
  • Immediate skin decontamination with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve >95% purity in the synthesis of derivatives?

  • Strategies :

  • Parallel Screening : Test solvents (DMF, THF) and bases (K2_2CO3_3, Et3_3N) to minimize byproducts.
  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the indazole C5 position to enhance stability .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What strategies are effective for resolving contradictory crystallographic data when analyzing metal complexes of this compound?

  • Approach :

  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in indazole derivatives .
  • Disorder Modeling : Use PART/SUMP restraints for flexible alkylamine chains.
  • Cross-Validation : Validate against DFT-calculated bond lengths (e.g., C-N: 1.34–1.38 Å) .

Q. How does the compound's stability under various pH and temperature conditions impact experimental design in biological assays?

  • Stability Profile :

  • pH Sensitivity : Degrades rapidly at pH < 3 (amine protonation) or pH > 10 (hydrolysis of the indazole ring).
  • Thermal Stability : Stable at 25°C for 48 hours in PBS; degradation accelerates at 37°C (t1/2_{1/2} ~12 hours) .
    • Assay Design : Use buffered solutions (pH 7.4) and conduct time-course studies to account for decomposition.

Q. What methodological approaches are recommended for analyzing the compound's pharmacokinetic properties in preclinical models?

  • In Vivo Imaging : Utilize radiolabeled analogs (e.g., 18F^{18}F-tagged derivatives) for PET imaging. Pretargeting strategies with trans-cyclooctene (TCO) tags improve brain clearance and image contrast .
  • Metabolic Studies : LC-MS/MS quantification in plasma/tissue homogenates with deuterated internal standards. Key parameters:

  • Cmax_{\text{max}} : ~2.1 µM at 1 hour post-IV administration.
  • t1/2_{1/2} : 3.5 hours in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.